molecular formula C15H12FNO4 B1673948 1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo- CAS No. 251922-77-7

1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-

Cat. No.: B1673948
CAS No.: 251922-77-7
M. Wt: 289.26 g/mol
InChI Key: PJIBKQJSMPMZCH-UHFFFAOYSA-N
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Description

L-731,988 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound belongs to the class of diketo acids and is known for its ability to inhibit the strand transfer activity of integrase, which is crucial for the integration of the viral genome into the host DNA. By preventing this integration, L-731,988 effectively inhibits viral replication and has shown promise as an antiretroviral agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-731,988 involves multiple steps, starting with the preparation of the diketo acid core structure. The key steps include:

Industrial Production Methods: Industrial production of L-731,988 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: L-731,988 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of L-731,988 .

Scientific Research Applications

L-731,988 has a wide range of scientific research applications, including:

Mechanism of Action

L-731,988 exerts its effects by specifically inhibiting the strand transfer activity of the HIV-1 integrase enzyme. The compound binds to the integrase active site and competes with the target DNA substrate, preventing the integration of the viral genome into the host DNA. This inhibition blocks the replication cycle of HIV-1, thereby reducing viral load and preventing the spread of the virus .

Comparison with Similar Compounds

L-731,988 is unique among integrase inhibitors due to its high potency and selectivity for the strand transfer step of the integration process. Similar compounds include:

L-731,988 stands out due to its specific binding to the integrase active site and its ability to inhibit strand transfer without affecting other enzymatic activities .

Properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-11-5-3-10(4-6-11)9-17-7-1-2-12(17)13(18)8-14(19)15(20)21/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIBKQJSMPMZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)CC(=O)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251922-77-7
Record name L-731988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251922777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-731988
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUT7TVB8DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
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1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-

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